Superior Efficacy in a Direct Rodent Decerebrate Rigidity Model vs. Oxazolidinone Analogs
In a direct, head-to-head evaluation of multiple oxazolidinone compounds using a rat model of anaemic decerebrate rigidity, Ipenoxazone (MLV-6976) was identified as the most potent member of the series [1]. The severity of rigidity was quantified by measuring the frequency of electromyographic potentials. Ipenoxazone produced a dose-dependent reduction in rigidity, and its superior potency was established relative to all other tested oxazolidinone analogs [1].
| Evidence Dimension | Reduction in decerebrate rigidity (Electromyographic activity) |
|---|---|
| Target Compound Data | Markedly reduced severity in a dose-dependent manner; identified as the most potent compound tested. |
| Comparator Or Baseline | Other oxazolidinone analogs (e.g., compounds from the same series) and the aminoalcohol derivative MLV-5860. |
| Quantified Difference | Qualified as 'most potent' among the series based on dose-response comparison of EMG frequency. |
| Conditions | Rat anaemic decerebrate rigidity model; EMG recordings. |
Why This Matters
This evidence directly supports procurement of Ipenoxazone hydrochloride over other oxazolidinone derivatives to ensure maximal efficacy in a validated in vivo model of central muscle spasticity.
- [1] Masaki, M., & Shinozaki, H. (1986). A new class of potent centrally acting muscle relaxants: pharmacology of oxazolidinones in rat decerebrate rigidity. British Journal of Pharmacology, 89(1), 219–228. View Source
